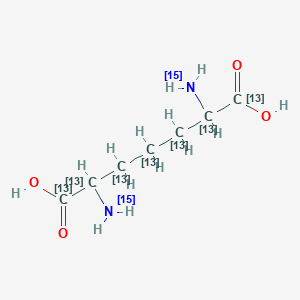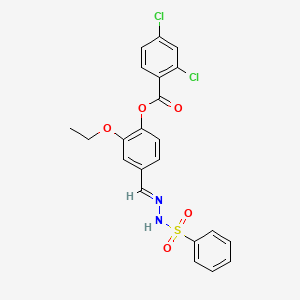
Phytic acid dipotassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phytic acid dipotassium salt, also known as dipotassium phytate, is a water-soluble form of phytic acid. It is a naturally occurring compound found in plant seeds, particularly in cereals and legumes. The compound is known for its strong chelating properties due to its six phosphate groups, which confer a high affinity for binding divalent and trivalent metal ions .
准备方法
Synthetic Routes and Reaction Conditions
Phytic acid dipotassium salt can be synthesized through a series of steps involving the extraction of phytic acid from plant sources followed by its neutralization with potassium hydroxide. The general procedure involves:
Extraction: Phytic acid is extracted from plant seeds using an aqueous solution.
Neutralization: The extracted phytic acid is then neutralized with potassium hydroxide to form this compound.
Purification: The resulting solution is purified to remove any impurities, and the product is crystallized.
Industrial Production Methods
Industrial production of this compound typically involves the use of microbial fermentation techniques. The process includes:
Fermentation: Microorganisms are used to ferment plant materials, leading to the production of phytic acid.
Extraction and Neutralization: The phytic acid is extracted and neutralized with potassium hydroxide.
Purification and Drying: The product is purified and dried to obtain the final compound.
化学反应分析
Types of Reactions
Phytic acid dipotassium salt undergoes various chemical reactions, including:
Chelation: It forms strong complexes with metal ions such as calcium, magnesium, and iron.
Hydrolysis: The compound can be hydrolyzed by enzymes called phytases, releasing inorganic phosphate and inositol.
Common Reagents and Conditions
Chelation: Typically involves the presence of metal ions in aqueous solutions.
Hydrolysis: Requires the presence of phytase enzymes and occurs under mild acidic conditions.
Major Products Formed
Chelation: Metal-phytate complexes.
Hydrolysis: Inorganic phosphate and inositol.
科学研究应用
Phytic acid dipotassium salt has a wide range of applications in scientific research, including:
Chemistry
Chelating Agent: Used to bind metal ions in various chemical processes.
Biology
Medicine
Cancer Research: Studied for its potential anticancer properties due to its ability to inhibit certain enzymes.
Kidney Stone Prevention: Used in research related to the prevention of calcium renal stone formation.
Industry
作用机制
Phytic acid dipotassium salt exerts its effects primarily through its strong chelating properties. The compound binds to metal ions, forming stable complexes that can inhibit various biological processes. For example, it inhibits the enzyme β-secretase 1 (BACE1), which is involved in the formation of amyloid plaques in Alzheimer’s disease . The high surface negative charge of the compound also makes it a potent chelator of divalent and trivalent cations in vitro .
相似化合物的比较
Similar Compounds
Phytic Acid Sodium Salt: Similar in structure but uses sodium ions instead of potassium.
Ethylenediaminetetraacetic Acid (EDTA): Another strong chelating agent but with a different chemical structure.
Uniqueness
Phytic acid dipotassium salt is unique due to its natural occurrence and its ability to form strong complexes with a wide range of metal ions. Unlike synthetic chelating agents like EDTA, this compound is derived from natural sources and has additional biological activities such as antioxidant and anticancer properties .
属性
分子式 |
C6H18KO24P6 |
|---|---|
分子量 |
699.13 g/mol |
InChI |
InChI=1S/C6H18O24P6.K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24); |
InChI 键 |
VKNNANFGUSQVHY-UHFFFAOYSA-N |
规范 SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[K] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12057096.png)




![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12057161.png)
![benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12057164.png)
![4-bromo-N'-[(E)-2-furylmethylidene]benzohydrazide](/img/structure/B12057167.png)

![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12057180.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12057181.png)

